![molecular formula C13H15N3O B14303252 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide CAS No. 112178-50-4](/img/structure/B14303252.png)
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a cyclohexene ring, which is further substituted with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide typically involves the diazotization of aniline derivatives followed by coupling with cyclohexene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in this synthesis include sodium nitrite, hydrochloric acid, and cyclohexene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular pathways and modulating biological activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A structurally related compound with a ketone group instead of a carboxamide group.
2-Cyclohexen-1-ol: Similar in structure but contains a hydroxyl group.
Cyclohexene: The parent hydrocarbon without any functional groups.
Uniqueness
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical reactivity and biological activity. Its combination of a cyclohexene ring with a carboxamide group further enhances its versatility in various applications.
Propriétés
Numéro CAS |
112178-50-4 |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
2-phenyldiazenylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C13H15N3O/c14-13(17)11-8-4-5-9-12(11)16-15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17) |
Clé InChI |
DRDCSUADSJVXQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C(=O)N)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
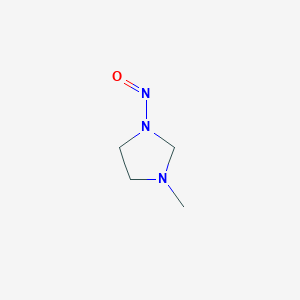
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
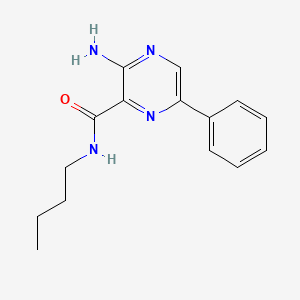
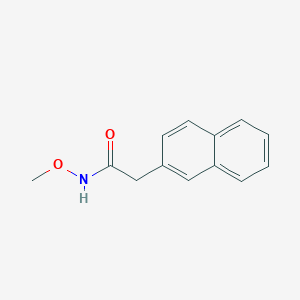
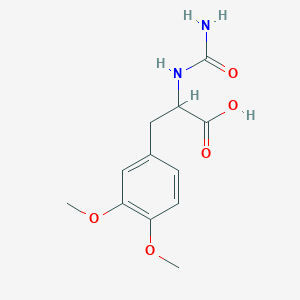
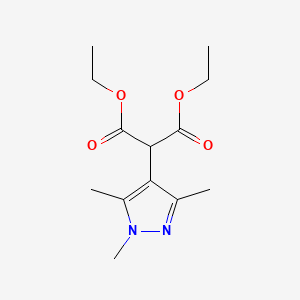
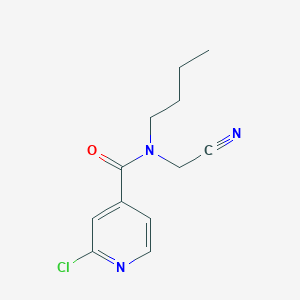
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
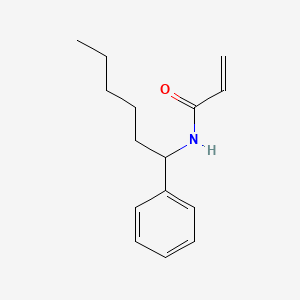
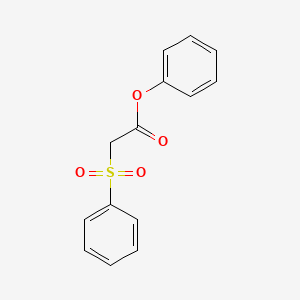
arsane](/img/structure/B14303262.png)
